Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine

Catalog No.
S8215422
CAS No.
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine

Product Name

Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine

IUPAC Name

(3S)-N-ethyl-1-methylpyrrolidin-3-amine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-3-8-7-4-5-9(2)6-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

RPTGTAYSFGXFGV-ZETCQYMHSA-N

SMILES

CCNC1CCN(C1)C

Canonical SMILES

CCNC1CCN(C1)C

Isomeric SMILES

CCN[C@H]1CCN(C1)C

Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound features an ethyl group attached to a chiral pyrrolidine ring, specifically at the 3-position, with a methyl group at the 1-position. The presence of the (S)-configuration indicates its specific stereochemistry, which can significantly influence its biological activity and interactions in various applications.

, including:

  • Oxidation: This compound can be oxidized to form N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups under suitable conditions.

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationHydrogen peroxide, m-chloroperbenzoic acid
ReductionLithium aluminum hydride, sodium borohydride
SubstitutionAlkyl halides, nucleophiles

The biological activity of Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. Its unique stereochemistry may enhance its binding affinity and selectivity towards biological targets compared to non-chiral analogs.

The synthesis of Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution at the 1-Position: The introduction of the methyl group is performed via alkylation reactions.
  • Amination at the 3-Position: The amine group is introduced through reductive amination, where an aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent.

Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine has potential applications across various fields:

  • Medicinal Chemistry: It is explored for its potential therapeutic effects and as a building block for drug development.
  • Chemical Synthesis: This compound serves as a precursor in synthesizing more complex organic molecules.
  • Biological Research: It is investigated for its role in modulating biological pathways and interactions with enzymes or receptors.

Interaction studies involving Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine focus on its binding affinity with biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects when used therapeutically. Such studies may involve techniques like surface plasmon resonance or radiolabeled binding assays to quantify interactions with target proteins.

Several compounds share structural similarities with Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine:

  • Methyl-(S)-pyrrolidine: Similar structure but lacks the ethyl substitution.
  • Ethyl-(S)-1-methyl-piperidin-3-amine: Contains a piperidine ring instead of a pyrrolidine ring.
  • Prolinol: Another compound featuring a pyrrolidine ring but with different substituents.

Uniqueness

Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to its analogs. Its chiral nature may enhance selectivity in biological interactions, making it a valuable candidate for further research and application in medicinal chemistry.

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

128.131348519 g/mol

Monoisotopic Mass

128.131348519 g/mol

Heavy Atom Count

9

Dates

Last modified: 01-05-2024

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